5-Fluoro-3-iodoquinoline-8-carboxylic acid
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Overview
Description
5-Fluoro-3-iodoquinoline-8-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine and iodine atoms into the quinoline structure can significantly alter its chemical and biological properties, making this compound a compound of interest for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-iodoquinoline-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms into the quinoline ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Carboxylation: Introduction of the carboxylic acid group at the 8-position of the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-iodoquinoline-8-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Cross-Coupling Reactions: The iodine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Substitution: Reagents such as iodine monochloride (ICl) or bromine (Br2) in the presence of Lewis acids like aluminum chloride (AlCl3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various quinoline derivatives with different functional groups, while cross-coupling reactions can result in the formation of biaryl compounds .
Scientific Research Applications
5-Fluoro-3-iodoquinoline-8-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of potential drug candidates with antibacterial, antiviral, and anticancer activities.
Biological Studies: As a probe to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Materials Science: As a precursor for the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Agriculture: As a component of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-iodoquinoline-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, quinoline derivatives are known to inhibit bacterial DNA gyrase and topoisomerase IV, leading to antibacterial activity. The fluorine and iodine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets .
Comparison with Similar Compounds
Similar Compounds
5-Fluoroquinoline-8-carboxylic acid: Lacks the iodine atom, which may result in different chemical and biological properties.
3-Iodoquinoline-8-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.
5-Fluoro-3-chloroquinoline-8-carboxylic acid: Contains a chlorine atom instead of iodine, which can influence its chemical behavior and applications.
Uniqueness
5-Fluoro-3-iodoquinoline-8-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which can impart distinct chemical and biological properties. The combination of these halogens can enhance the compound’s reactivity, stability, and binding affinity for molecular targets, making it a valuable compound for various scientific research and industrial applications .
Properties
IUPAC Name |
5-fluoro-3-iodoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FINO2/c11-8-2-1-6(10(14)15)9-7(8)3-5(12)4-13-9/h1-4H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAZPBCIYDHXSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1C(=O)O)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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